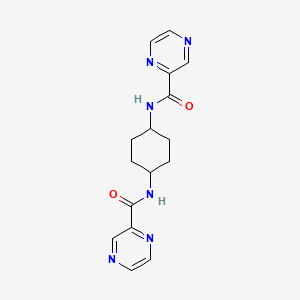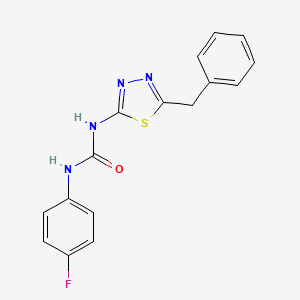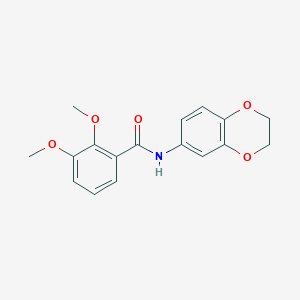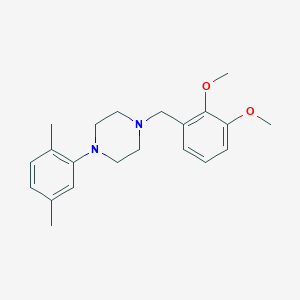
N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea, also known as CPPOU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPPOU is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 328.81 g/mol.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea has been shown to inhibit the activity of cholinesterases, which are enzymes involved in the breakdown of acetylcholine, a neurotransmitter involved in various physiological processes. N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea has also been shown to inhibit the activity of carbonic anhydrases, which are enzymes involved in the regulation of pH in the body.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea has significant activity against several bacterial and fungal strains, making it a potential antibacterial and antifungal agent. N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea has also been shown to inhibit the activity of cholinesterases and carbonic anhydrases, which could have potential therapeutic applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea is its ease of synthesis, which makes it a readily available compound for scientific research. N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea is also relatively stable and has a long shelf life, making it a convenient compound for laboratory experiments.
One limitation of N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions. N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea also has limited bioavailability, which could limit its potential as a therapeutic agent.
Orientations Futures
There are several future directions for research on N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea. One area of research could focus on the development of new synthetic routes for N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea, with the aim of improving its yield and purity. Another area of research could focus on the optimization of N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea as an anticancer agent, with the aim of improving its efficacy and reducing its toxicity.
In biochemistry, future research could focus on the elucidation of the mechanism of action of N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea on various enzymes and receptors, with the aim of identifying new therapeutic targets. In material science, future research could focus on the development of new materials and polymers based on N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea, with the aim of creating new materials with unique properties.
Conclusion:
In conclusion, N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea is a chemical compound with significant potential in various scientific research applications. N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea has shown promise as an anticancer, antibacterial, and antifungal agent, as well as a fluorescent probe for the detection of metal ions. N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea has also been shown to inhibit the activity of cholinesterases and carbonic anhydrases, which could have potential therapeutic applications. While N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea has some limitations, it remains a promising compound for future research in various fields.
Méthodes De Synthèse
N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea can be synthesized through a simple reaction between 4-chloroaniline, phenyl isocyanate, and triethylamine in the presence of acetonitrile. The reaction is carried out at room temperature, and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea has shown great potential in various scientific research applications, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea has been studied for its potential as an anticancer agent, with promising results in vitro. N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea has also been investigated for its potential as an antibacterial and antifungal agent, with significant activity against several bacterial and fungal strains.
In biochemistry, N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea has been studied for its mechanism of action on various enzymes, including cholinesterases and carbonic anhydrases. N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea has also been investigated for its potential as a fluorescent probe for the detection of metal ions, with high selectivity and sensitivity.
In material science, N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea has been studied for its potential as a building block for the synthesis of various polymers and materials, with promising results in the development of new materials with unique properties.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2/c16-11-6-8-12(9-7-11)17-14(21)18-15-20-19-13(22-15)10-4-2-1-3-5-10/h1-9H,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKIKZBLVLDHEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{4-[4-(2,5-difluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5746531.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5746537.png)
![N-{4-[N-(2-thienylcarbonyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5746549.png)
amino]phenol](/img/structure/B5746553.png)



![8-[(2-methoxybenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5746601.png)
![1-(cyclopropylcarbonyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole](/img/structure/B5746603.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5746611.png)